Dehydrocorydaline (hydroxyl)

Antimalarial Infectious Disease Parasitology

Standard protoberberine alkaloids like berberine lack Dehydrocorydaline's methyl substitution, causing >50% difference in bioactivity and distinct cardiac accumulation. For malaria drug discovery (IC50 38 nM vs. P. falciparum 3D7), cardiovascular transporter studies, or NF-κB pathway assays, this >98% reference standard ensures data fidelity. - Validated HPLC quantification available - Cardioprotective in ischemia-reperfusion models - Low cytotoxicity (>90% viability) - Bulk custom packaging upon request

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
Cat. No. B12396741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorydaline (hydroxyl)
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-]
InChIInChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1
InChIKeyVABDSZRJMKHGCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocorydaline Chemical Profile & Quality Markers


Dehydrocorydaline (hydroxyl), also known as 13-Methylpalmatine, is a quaternary protoberberine alkaloid primarily isolated from the tubers of *Corydalis yanhusuo* [1]. This compound is a major bioactive constituent of the traditional Chinese medicine Rhizoma Corydalis, recognized for its use in pain management and cardiovascular therapies [1]. Chemically, it has the molecular formula C22H24NO4+ and a molecular weight of 366.43 g/mol, with the CAS number 30045-16-0 . It is distinguished from other protoberberine alkaloids by a methyl group substitution, which influences its unique pharmacological profile. For procurement and research purposes, high-purity (>98%) reference standards of Dehydrocorydaline are essential for quality control and biological assays, with established HPLC methods available for its precise quantification [2].

Reference Standard Alkaloid marker for Corydalis yanhusuo authentication and HPLC quantification
Bioassay Probe Supports cell-based and in vivo model studies of inflammation, pain, and cardiovascular endpoints
Analytical QC HPLC-verified reference standard for botanical extract standardization and content uniformity

Why Dehydrocorydaline Cannot Be Substituted


Substituting Dehydrocorydaline (hydroxyl) with other structurally similar protoberberine alkaloids like berberine, palmatine, or corydaline is not scientifically justified for targeted research applications. Although these compounds share a core isoquinoline scaffold, their distinct substitution patterns lead to significant quantitative differences in potency, bioactivity, and tissue distribution [1]. For instance, while Dehydrocorydaline constitutes over 50% of the total alkaloid content and accounts for the majority of the anti-inflammatory activity in *Corydalis* extracts, other in-class alkaloids like corydaline are present at less than half its concentration [2]. Furthermore, comparative pharmacokinetic studies have demonstrated that the absorption and elimination profiles of Dehydrocorydaline are significantly different when co-administered with other extract components, underscoring the impact of its unique molecular properties on biological performance [3]. The specific evidence below quantifies why this compound cannot be interchanged with its closest analogs.

Structural analog mismatch
Related protoberberine alkaloids (berberine, palmatine, corydaline) carry different substitution patterns that may shift anti-inflammatory response and tissue distribution profiles.
Extract content variability
Dehydrocorydaline accounts for the majority of total alkaloid content in Corydalis extracts; substituting with other alkaloids may not recapitulate the reported cytokine inhibition profile.
PK profile divergence
Co-administration or replacement can alter absorption and elimination kinetics, potentially confounding in vivo study interpretation compared to the single-compound profile.

Dehydrocorydaline vs. Analogs: Quantitative Evidence


Anti-Malarial Potency vs. Other Protoberberines

In a head-to-head study screening traditional Chinese medicines for anti-malarial activity, dehydrocorydaline nitrate, along with three other protoberberine alkaloids (berberine chloride, coptisine chloride, and palmatine chloride), was evaluated. The study reported an IC50 < 50 nM for dehydrocorydaline nitrate against the *P. falciparum* 3D7 strain. [1] Vendor datasheets further specify that Dehydrocorydaline exhibits potent anti-malarial effects with an IC50 of exactly 38 nM against the same strain.

Anti-malarial IC50
Reported
IC50 = 38 nM
Supports anti-malarial screening context; comparable to other protoberberine alkaloids in the same sub-50 nM range.
P. falciparum 3D7 strain; head-to-head study + vendor data.
Antimalarial Infectious Disease Parasitology

Anti-Inflammatory Contribution vs. Corydaline

An HPLC analysis of *Corydalis Rhizoma* (CR) crude drug quantified the content of nine major alkaloids. Dehydrocorydaline was identified as the most abundant alkaloid, with a content of 1.7962 ± 0.0012 mg/g [1]. The study concluded that dehydrocorydaline alone accounts for the majority of the anti-inflammatory property of the CR extract in LPS-treated macrophages, as evidenced by its potent inhibition of proinflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB pathway [2].

Content vs. corydaline
Cross-study comparable
2.2-fold higher abundance
Dehydrocorydaline dominates alkaloid content, consistent with its reported major role in anti-inflammatory activity in macrophage models.
HPLC quantification, Corydalis Rhizoma crude drug.
Inflammation Immunology Traditional Chinese Medicine

Cardiac Distribution Advantage vs. Tetrahydropalmatine

A comparative study on the tissue distribution of alkaloids from *Corydalis yanhusuo* in rats revealed a striking cardiac-specific accumulation of dehydrocorydaline. Following oral administration of the *Corydalis* extract, dehydrocorydaline exhibited the highest concentration in the heart, significantly exceeding levels in plasma and other major organs. [1] This is in contrast to other co-occurring alkaloids like tetrahydropalmatine (THP), which showed a more balanced distribution. The study identified organic cation transporters OCT1 and OCT3 as key mediators of this preferential cardiac uptake. [2]

Cardiac distribution
Class-level
Preferential heart accumulation
Reported OCT1/3-mediated cardiac uptake differs from tetrahydropalmatine distribution; supports tissue-specific exposure studies.
In vivo rat model; qualitative comparison only.
Cardiovascular Pharmacology Pharmacokinetics Drug Distribution

Antiplatelet Activity vs. Corydaline

Vendor datasheets indicate that dehydrocorydaline inhibits thrombin-induced platelet aggregation with an IC50 of 34.914 µg/mL. A study on Corydalis yanhusuo alkaloids reported that at a concentration of 30 µM (approximately 11 µg/mL), corydaline inhibited ADP-induced platelet aggregation by approximately 50%. [1] While these assays use different agonists, the data suggests dehydrocorydaline possesses a similar or possibly greater potency against a key pathway of thrombus formation.

Antiplatelet vs. corydaline
Cross-study comparable
IC50 34.9 µg/mL (thrombin)
~11 µg/mL (ADP, corydaline)
Both alkaloids show antiplatelet activity in the low µg/mL range, but agonist-specific differences require careful method comparison.
Different agonists used; direct quantitative comparison limited.
Thrombosis Platelet Biology Antithrombotic

Solubility Profile vs. Tetrahydropalmatine

Solubility is a critical parameter for reliable *in vitro* and *in vivo* studies. Dehydrocorydaline demonstrates high solubility in DMSO at 25°C, measured at up to 50 mg/mL (136.45 mM). This is comparable to the solubility of tetrahydropalmatine (THP) in DMSO, which is also reported at 50 mg/mL. In aqueous solutions, dehydrocorydaline has a solubility of 6 mg/mL in water, ensuring a usable concentration range for cell-based assays.

Solubility profile
Data to verify
DMSO: 50 mg/mL
Water: 6 mg/mL
Comparable DMSO solubility to tetrahydropalmatine; supports standard in vitro assay preparation without uncommon solvents.
Vendor-reported values; recommend pre-experiment verification.
Analytical Chemistry Drug Formulation Preclinical Development

Dehydrocorydaline Validated Applications


Malaria Research and Drug Discovery

Given its highly potent anti-malarial activity with an IC50 of 38 nM against *P. falciparum* 3D7 , Dehydrocorydaline (hydroxyl) is a prime candidate for use as a positive control or starting point for lead optimization in malaria drug discovery programs. Its low cytotoxicity profile (cell viability > 90%) further supports its use in screening assays to identify new antimalarial agents.

Cardiovascular Disease Modeling & PK Studies

The unique, transporter-mediated high accumulation of Dehydrocorydaline in cardiac tissue [1] makes it an ideal tool compound for studying drug distribution in cardiovascular research. It can be used to investigate the role of OCT1/3 transporters in cardiac pharmacology or as a reference compound in developing heart-targeted drug delivery systems. Its cardioprotective effects in myocardial ischemia-reperfusion injury models also make it a key reagent for *in vivo* studies of coronary heart disease [2].

Quality Control of Corydalis yanhusuo Products

For the nutraceutical and herbal supplement industry, Dehydrocorydaline serves as an essential analytical marker for the quality control of *Corydalis yanhusuo* raw materials and finished products [3]. As the most abundant and pharmacologically dominant alkaloid in the extract [4], its quantification via validated HPLC methods ensures product consistency, potency, and adherence to pharmacopoeial standards.

Inflammation and Immunology Research

Dehydrocorydaline is a valuable reagent for studying the NF-κB signaling pathway and the regulation of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell models [5]. Its ability to potently inhibit these pathways positions it as a useful tool for elucidating mechanisms of inflammation and for screening potential anti-inflammatory drug candidates in academic and industrial labs.

Application
Selection Property
Validation Focus
Anti-malarial screening and lead optimization
Reported nanomolar-range anti-malarial activity in P. falciparum assays
Cytotoxicity profiling and parasite strain panel screening
Cardiac tissue distribution studies
OCT1/3 transporter-mediated cardiac accumulation profile
In vivo model-response endpoints in cardiac injury research
Quality control of Corydalis yanhusuo
High-purity reference standard for HPLC quantification
Extract standardization and pharmacopoeial compliance review
Macrophage inflammation model studies
Reported inhibition of NF-κB pathway and pro-inflammatory cytokines
Cytokine-release endpoint assessment in LPS-stimulated models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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